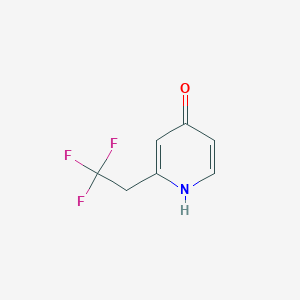

2-(2,2,2-Trifluoroethyl)pyridin-4-OL

Description

Significance of Organofluorine Chemistry in Advanced Synthetic Methodologies

Organofluorine chemistry, the study of compounds containing a carbon-fluorine bond, has become a cornerstone of modern synthetic chemistry. The introduction of fluorine into an organic molecule can dramatically alter its physical, chemical, and biological properties. bldpharm.com Fluorine is the most electronegative element, and the carbon-fluorine bond is one of the strongest in organic chemistry. chemsrc.com These characteristics can lead to profound changes in a molecule's metabolic stability, lipophilicity, and permeability, making organofluorine compounds highly valuable in the development of pharmaceuticals and agrochemicals. chemsrc.com It is estimated that approximately 20% of all pharmaceuticals and up to 50% of agrochemicals contain at least one fluorine atom. chemsrc.com

The synthesis of these important molecules, however, is fundamentally challenging due to the high reactivity of many fluorinating agents. bldpharm.com This has spurred the development of advanced and safer synthetic methodologies for the controlled introduction of fluorine and fluoroalkyl groups into organic structures. chemsrc.com Over the past few decades, significant progress has been made in fluorination and fluoroalkylation techniques, including C-H functionalization, which allows for the direct incorporation of fluorine into a molecule without pre-existing functional groups. vulcanchem.com These advancements are crucial for expanding the accessibility and application of complex fluorinated molecules in academic and industrial research. bldpharm.comchemsrc.com

Research Context of Pyridin-4-ol Core Structures

Pyridine (B92270) and its derivatives are among the most important heterocyclic compounds, forming the core structure of numerous drugs, agrochemicals, and functional materials. vulcanchem.comresearchgate.net The pyridine ring is a key component in many natural products, including vitamins and alkaloids, and is a privileged scaffold in medicinal chemistry. researchgate.net Within this class, the pyridin-4-ol motif, which exists in tautomeric equilibrium with its pyridin-4-one form, is of particular interest. chemsrc.com

Pyridinone structures are recognized as valuable building blocks in medicinal chemistry because they can act as both hydrogen bond donors and acceptors. chemsrc.com This versatility allows for the fine-tuning of physicochemical properties such as polarity and lipophilicity, which is critical in drug design. chemsrc.com The pyridin-4-ol scaffold is also a versatile precursor in synthetic chemistry. It can be readily converted into other functional groups, making it a valuable intermediate for constructing more complex molecules, particularly through methods like palladium-catalyzed cross-coupling reactions. bldpharm.com The development of flexible, multi-component reactions to synthesize highly substituted pyridin-4-ol derivatives continues to be an active area of research, aiming to provide efficient routes to novel chemical entities. bldpharm.com

Specific Research Focus on 2-(2,2,2-Trifluoroethyl)pyridin-4-ol within Organofluorine Chemistry

The compound this compound (CAS No. 1393540-85-6) is a specific example that combines the key features of both organofluorine and pyridine chemistry. bldpharm.com It features a pyridin-4-ol core substituted at the 2-position with a trifluoroethyl group (-CH2CF3). The presence of the trifluoroethyl group, a strong electron-withdrawing moiety, is expected to significantly influence the electronic properties of the pyridine ring and the hydrogen-bonding capacity of the 4-hydroxyl group. vulcanchem.com

While this compound is commercially available for research purposes, detailed academic studies focusing specifically on its synthesis or biological applications are not extensively documented in publicly available literature. bldpharm.com However, its structure suggests its utility as a building block in medicinal chemistry and materials science. General synthetic strategies applicable to trifluoroethyl-substituted pyridines have been proposed. vulcanchem.com

Table 1: Molecular Descriptors for this compound

| Property | Value/Description |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 1393540-85-6 |

| Molecular Formula | C₇H₆F₃NO |

| Molecular Weight | 177.12 g/mol |

| SMILES | OC1=CC(CC(F)(F)F)=NC=C1 |

Data sourced from available chemical supplier information. bldpharm.comvulcanchem.com

Potential synthetic approaches to access the this compound scaffold include:

Suzuki-Miyaura Coupling: This method could involve the cross-coupling of a 4-Hydroxy-2-bromopyridine precursor with a trifluoroethylboronic ester, catalyzed by a palladium complex. vulcanchem.com

Nucleophilic Substitution: The synthesis may utilize halogenated pyridine precursors where the trifluoroethyl group is introduced via a nucleophilic displacement reaction. vulcanchem.com For example, 4-hydroxypyridine-2-carbonitrile can serve as a versatile intermediate for such transformations. vulcanchem.com

Reductive Amination: Alternative pathways could employ ketone intermediates, such as 4-hydroxy-2-pyridyl ketones, which are then subjected to reductive amination to form the desired structure. vulcanchem.com

The investigation of such fluorinated pyridine derivatives is driven by the continuous search for novel compounds with enhanced biological activity, improved metabolic stability, and unique material properties.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 4-Hydroxy-2-bromopyridine |

| 4-hydroxypyridine-2-carbonitrile |

Structure

3D Structure

Properties

Molecular Formula |

C7H6F3NO |

|---|---|

Molecular Weight |

177.12 g/mol |

IUPAC Name |

2-(2,2,2-trifluoroethyl)-1H-pyridin-4-one |

InChI |

InChI=1S/C7H6F3NO/c8-7(9,10)4-5-3-6(12)1-2-11-5/h1-3H,4H2,(H,11,12) |

InChI Key |

MMOPAOKDPUMDFS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CNC(=CC1=O)CC(F)(F)F |

Origin of Product |

United States |

Mechanistic Investigations of Trifluoroethylation and Pyridine Functionalization

Elucidation of Reaction Pathways for Trifluoroethylation Processes

The formation of a C-CF2CH3 bond on a pyridine (B92270) ring can proceed through several distinct mechanistic pathways. The specific pathway is often dictated by the choice of reagents, catalysts, and reaction conditions. These pathways include radical-mediated C-H functionalization, processes initiated by single-electron transfer, and classic nucleophilic substitution mechanisms.

Radical Reaction Mechanisms in C-H Trifluoroethylation

Direct C-H functionalization of pyridines using radical species is a powerful strategy for installing alkyl groups. researchgate.net In the context of trifluoroethylation, this typically involves the generation of a trifluoroethyl radical (•CF2CH3), which then attacks the electron-deficient pyridine ring. Pyridines are inherently electron-poor, making them susceptible to attack by nucleophilic radicals. nih.gov

The regioselectivity of this radical addition is governed by the electronic properties of the pyridine ring. For an unsubstituted pyridine, radical attack generally occurs at the α (C2/C6) and γ (C4) positions, which are the most electron-deficient sites. nih.gov In the case of a pyridin-4-ol, the hydroxyl group introduces additional electronic factors. The reaction often proceeds via a Minisci-type mechanism, where the pyridine is first protonated or activated, enhancing its electrophilicity and susceptibility to radical attack. nih.govchemrxiv.org The subsequent addition of the •CF2CH3 radical leads to a radical cation intermediate, which rearomatizes to furnish the final product.

Factors influencing the regiochemical outcome include:

Innate Reactivity : The inherent electronic distribution of the pyridine ring directs radicals to the C2, C4, and C6 positions. nih.gov

Substituent Effects : Existing substituents on the pyridine ring can direct the incoming radical. Electron-withdrawing groups can activate ortho and para positions relative to themselves. nih.gov

Reaction Conditions : The specific radical generation method and solvent can influence the product distribution. nih.gov

Single-Electron Transfer (SET) Processes in Fluorination and Fluoroalkylation

Single-electron transfer (SET) is another key mechanism for initiating fluoroalkylation reactions. researchgate.net SET processes can generate radical ions from neutral precursors, which then engage in subsequent bond-forming reactions. For pyridine derivatives, SET can occur through photocatalysis or the use of strong reducing or oxidizing agents.

A plausible SET pathway for trifluoroethylation could involve the transfer of an electron to a suitable trifluoroethyl source, generating a trifluoroethyl radical and an anionic species. Alternatively, an electron can be removed from the pyridine derivative to form a radical cation. This radical cation is then highly reactive towards a nucleophilic trifluoroethylating agent. Recent studies have highlighted the importance of SET in the hydroxytrifluoroethylation of heteroarenes, demonstrating the versatility of this approach for installing fluorinated motifs. researchgate.net The formation of electron-donor-acceptor (EDA) complexes can also facilitate SET upon photoirradiation, leading to the generation of the necessary radical intermediates for C-H functionalization.

SN2 and Halogen Bond-Mediated Mechanisms in Trifluoroethylation

Beyond radical pathways, trifluoroethylation can also be achieved through nucleophilic substitution mechanisms, particularly the bimolecular nucleophilic substitution (SN2) reaction. libretexts.orgorganic-chemistry.org In this scenario, the pyridine nitrogen or a deprotonated pyridin-4-ol (a pyridinolate) acts as the nucleophile, attacking a trifluoroethyl electrophile bearing a suitable leaving group (e.g., triflate, iodide, bromide).

The classic SN2 mechanism involves a backside attack by the nucleophile on the electrophilic carbon, leading to simultaneous bond formation and bond breaking in a single, concerted step. libretexts.orgmasterorganicchemistry.com For pyridin-4-ol, the reaction could proceed via N-alkylation to form a pyridinium (B92312) salt, or O-alkylation. However, to achieve C-alkylation at the C2 position, the pyridine ring itself must act as the nucleophile. This is often achieved by activating the pyridine ring, for instance, by converting it into a more nucleophilic dihydropyridine (B1217469) intermediate.

Halogen bonding, a non-covalent interaction between a halogen atom and a Lewis base, can also play a role in mediating these reactions. nih.govresearchgate.net A perfluoroalkyl iodide, for example, can form a halogen bond with the nitrogen or oxygen atom of pyridin-4-ol. researchgate.net This pre-organization of reactants can facilitate a subsequent nucleophilic attack by bringing the reacting centers into close proximity, potentially lowering the activation energy of the substitution reaction. nih.gov Studies on polyhalopyridines show that they readily undergo nucleophilic substitution, indicating the pyridine ring's susceptibility to such reaction pathways. researchgate.net

Catalytic Effects and Ligand Influence on Regioselectivity and Efficiency

The regioselectivity and efficiency of pyridine functionalization are profoundly influenced by the choice of catalyst and ligands. Directing a reaction to a specific position, such as the C2 position of a pyridin-4-ol, while avoiding reaction at other sites (like C3 or the heteroatom itself) is a significant challenge. researchgate.netrsc.org

Transition metal catalysis is a cornerstone of modern C-H functionalization. Catalysts based on palladium, copper, and other metals can selectively activate specific C-H bonds. mdpi.comnih.gov The ligand coordinated to the metal center plays a critical role in determining the outcome of the reaction.

Key Influences of Catalysts and Ligands:

Steric Hindrance: Bulky ligands can block access to certain positions on the pyridine ring, thereby directing the incoming reactant to less sterically hindered sites. nih.gov

Electronic Effects: The electron-donating or electron-withdrawing nature of a ligand can modulate the reactivity of the metal center. nih.govnih.gov Electron-rich ligands can increase the catalytic activity in some copper-mediated perfluoroalkylation reactions. nih.gov

Directing Group Ability: The hydroxyl group of pyridin-4-ol can act as a directing group, coordinating to the metal catalyst and guiding the C-H activation step to the adjacent C3 position. Overcoming this inherent directing effect to achieve C2 functionalization often requires carefully designed ligand and catalyst systems.

The table below illustrates how ligand choice can impact reaction outcomes in pyridine functionalization, based on analogous systems.

| Catalyst System | Ligand Type | Observed Effect | Potential Implication for Trifluoroethylation |

|---|---|---|---|

| Pd(OAc)₂ | X-Phos (Bulky phosphine) | Promotes selective C2-arylation of quinoline (B57606) N-oxide. mdpi.com | Bulky phosphine (B1218219) ligands could favor C-H activation at the less hindered C2 position of pyridin-4-ol. |

| Cu(I) Source | Substituted Bipyridines | Electron-donating groups on the ligand increase reaction rates for perfluoroalkylation. nih.gov | Using electron-rich bipyridine ligands could enhance the efficiency of copper-catalyzed trifluoroethylation. |

| "Ligandless" CuCF₃ | Addition of Phenanthroline/Pyridine | Diminished reactivity observed. nih.gov | Coordinating solvents or additives might inhibit certain copper-mediated trifluoroethylation reactions. |

Solvent Effects and Reaction Parameter Optimization for Mechanistic Understanding

The solvent and other reaction parameters (e.g., temperature, concentration, additives) are not merely passive components of a reaction but can actively influence reaction pathways, rates, and selectivities. researchgate.net Optimizing these parameters is not only essential for achieving high yields but also provides valuable insights into the reaction mechanism.

Solvent Effects:

The polarity, coordinating ability, and protic/aprotic nature of the solvent can have a significant impact.

Polarity: Polar solvents can stabilize charged intermediates and transition states, which can be crucial for SN2 or SET-based mechanisms.

Coordinating Solvents: Solvents like acetonitrile (B52724) or pyridine can coordinate to metal catalysts, effectively acting as ligands and altering the catalyst's reactivity and selectivity. nih.gov

Solvent Mixtures: In some radical C-H functionalizations, mixtures of solvents like chlorinated solvents and water are used. The composition of this mixture can tune the regioselectivity by altering the solvation of the heterocyclic substrate and the radical species. nih.gov For example, switching from a dichloromethane/water system to a DMSO/water system has been shown to reverse the regioselectivity in some trifluoromethylation reactions.

The following table summarizes the observed effects of solvents on the regioselectivity of pyridine functionalization.

| Pyridine Derivative | Reaction Type | Solvent | Base | Observed Regioselectivity (C4:C2) | Reference |

|---|---|---|---|---|---|

| Pyridine | Sulfonylation | CH₂Cl₂ | DABCO | 70:30 | researchgate.net |

| Pyridine | Sulfonylation | Toluene | DABCO | 95:5 | researchgate.net |

| Pyridine | Sulfonylation | CH₂Cl₂ | Et₃N | 40:60 | researchgate.net |

| Pyridine | Sulfonylation | Toluene | Et₃N | 60:40 | researchgate.net |

Optimization of Other Parameters:

Temperature: Can be used to switch between kinetic and thermodynamic control, potentially favoring different regioisomers.

Additives: Acids or bases can dramatically alter the course of a reaction. For instance, in Minisci-type reactions, an acid is typically required to protonate the heterocycle. nih.gov However, the choice of base can also influence regioselectivity in other functionalization reactions. researchgate.net The presence of additives like trifluoroacetic acid (TFA) has been shown to be beneficial in certain trifluoromethylation reactions. researchgate.net

Concentration: Dilution experiments can help determine the molecularity of a reaction, distinguishing between unimolecular and bimolecular rate-determining steps, which is a key aspect of mechanistic elucidation. researchgate.net

By systematically varying these parameters and observing the effects on yield and regioselectivity, chemists can deduce the nature of the key intermediates and transition states involved in the trifluoroethylation of pyridin-4-ol.

An in-depth analysis of the chemical compound 2-(2,2,2-Trifluoroethyl)pyridin-4-ol is presented, focusing on the advanced analytical techniques utilized for its structural confirmation and purity assessment. This article details the application of various spectroscopic and chromatographic methods that are essential in unequivocally determining the molecular structure and identity of this fluorinated pyridine derivative.

Reactivity and Transformational Chemistry of 2 2,2,2 Trifluoroethyl Pyridin 4 Ol

Chemical Transformations of the Pyridin-4-ol Moiety

The pyridin-4-ol core of the molecule exists in a tautomeric equilibrium with its pyridin-4-one form. This equilibrium is crucial as it influences the site of reactivity, particularly in electrophilic and nucleophilic reactions. The electronic properties of the trifluoroethyl group at the 2-position significantly modulate the reactivity of the heterocyclic ring.

Electrophilic and Nucleophilic Reactions on the Pyridine (B92270) Ring

The pyridine ring is generally considered electron-deficient compared to benzene, making it susceptible to nucleophilic attack, especially at the 2- and 4-positions. quora.com However, the presence of the 4-hydroxyl group (in its pyridone tautomer) introduces electron density into the ring, which complicates this general trend. Conversely, the 2-(2,2,2-trifluoroethyl) group is strongly electron-withdrawing, which deactivates the ring towards electrophilic substitution but can activate it for nucleophilic substitution.

Electrophilic Reactions: Direct electrophilic aromatic substitution on the pyridine ring is generally difficult and requires forcing conditions. When it does occur, it typically favors the 3- and 5-positions to avoid the formation of an unstable intermediate with a positive charge on the electronegative nitrogen atom. quora.com For 2-(2,2,2-Trifluoroethyl)pyridin-4-ol, the combined effect of the electron-donating 4-hydroxyl group and the deactivating 2-trifluoroethyl group makes electrophilic substitution challenging and highly regioselective, likely favoring the 3- or 5-position.

Nucleophilic Reactions: Nucleophilic aromatic substitution (SNAr) on pyridines is favored at the 2- and 4-positions, as the electronegative nitrogen can stabilize the negative charge in the Meisenheimer intermediate. quora.com While the 4-position is blocked by the hydroxyl group, the 2-position, already bearing the trifluoroethyl group, is a potential site. However, displacing a trifluoroethyl group is not a typical SNAr reaction. More commonly, nucleophilic attack is facilitated by converting the 4-hydroxyl group into a better leaving group (e.g., a triflate) or by activating the ring through N-oxidation. In the case of pyridin-4-ol itself, reactions with perhalopyridines have shown that it can act as a nitrogen nucleophile, attacking from the pyridone tautomer. researchgate.net

Derivatization at the Hydroxyl Group (e.g., O-Alkylation, Esterification)

The hydroxyl group of this compound is a key site for derivatization, allowing for the synthesis of a wide range of analogs through reactions like O-alkylation and esterification. The tautomerism between the pyridin-4-ol and pyridin-4-one forms can lead to competing N-alkylation or N-acylation reactions. nih.gov The choice of reagents and reaction conditions is critical to ensure chemoselectivity.

O-Alkylation: This reaction involves the formation of an ether linkage. It is typically carried out by treating the pyridinol with an alkyl halide in the presence of a base. The choice of base and solvent can influence the ratio of O- versus N-alkylation. The presence of a trifluoromethyl group on similar heterocyclic systems has been shown to direct alkylation towards the oxygen atom. scilit.com

Esterification: The formation of an ester from the hydroxyl group can be achieved through various methods. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid under acidic catalysis, is a common method. masterorganicchemistry.com Alternatively, reaction with more reactive acylating agents like acyl chlorides or anhydrides in the presence of a base is often more efficient for heterocyclic alcohols. researchgate.netgoogle.comgoogle.com

| Transformation | Reagent Class | Specific Examples | Typical Conditions |

|---|---|---|---|

| O-Alkylation | Alkyl Halides | Methyl iodide, Benzyl bromide | Base (e.g., K2CO3, NaH) in a polar aprotic solvent (e.g., DMF, Acetone) |

| Other Alkylating Agents | Dimethyl sulfate, Diazomethane (B1218177) | Varies depending on reagent | |

| Esterification | Acyl Halides/Anhydrides | Acetyl chloride, Acetic anhydride, Benzoyl chloride | Base (e.g., Pyridine, Triethylamine) in an inert solvent (e.g., DCM, THF) |

| Carboxylic Acids | Acetic acid, Benzoic acid | Strong acid catalyst (e.g., H2SO4), often with removal of water masterorganicchemistry.com |

Reactions Involving the 2,2,2-Trifluoroethyl Side Chain

The 2,2,2-trifluoroethyl side chain offers additional possibilities for chemical modification, although its reactivity is largely dominated by the highly stable C-F bonds.

Functionalization of the Ethylene (B1197577) Linker

The ethylene linker (-CH2-CH2-) in the side chain is composed of sp3-hybridized carbon atoms. The carbon atom adjacent to the pyridine ring (the α-carbon) is analogous to a benzylic position and is thus activated towards radical reactions. pearson.com Halogenation, for example with N-bromosuccinimide (NBS) under radical initiation, could selectively introduce a bromine atom at this position. This halogenated intermediate could then serve as a handle for subsequent nucleophilic substitution or elimination reactions, providing a pathway to a variety of analogs functionalized at the side chain.

Stability and Reactivity of the C-CF3 Bond within the Alkyl Chain

The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, and the trifluoromethyl (CF3) group is known for its exceptional thermal and chemical stability. nih.govresearchgate.net This stability is a key reason for the widespread use of trifluoromethyl groups in pharmaceuticals and agrochemicals. The C-CF3 bond in the 2,2,2-trifluoroethyl side chain is generally unreactive under standard synthetic conditions.

However, under specific and often harsh conditions, C-F bonds can be cleaved. For instance, reductive detrifluoromethylation protocols using strong reducing agents like silanes in the presence of a base have been developed for C(sp2)-CF3 bonds on pyridine rings. researchgate.net While cleavage of a C(sp3)-CF3 bond is even more challenging, it can be achieved using potent reducing agents or transition metal catalysts. sci-hub.senih.gov These methods are generally not selective and would likely require a substrate specifically designed for such a transformation. For most synthetic purposes, the CF3 group on this compound is considered a robust and inert functional group.

| Position | Bond Type | General Reactivity | Potential Transformations |

|---|---|---|---|

| α-Carbon (-C H2-CF3) | C-H | Activated (benzylic-like) | Radical Halogenation (e.g., NBS) |

| β-Carbon (-CH2-C F3) | C-C | Generally stable | Cleavage under harsh conditions |

| β-Carbon (-CH2-C F3) | C-F | Extremely stable, high bond dissociation energy researchgate.net | Reductive defluorination (requires strong reducing agents) sci-hub.se |

Advanced Functionalization Strategies for Analog Synthesis

Beyond simple derivatization of the existing functional groups, more complex strategies can be employed to generate diverse analogs of this compound. These methods often involve multi-step sequences or modern catalytic cross-coupling reactions.

One powerful strategy involves converting the 4-hydroxyl group into a trifluoromethanesulfonate (B1224126) (triflate, -OTf) group. A triflate is an excellent leaving group, transforming the normally unreactive 4-position into a site for various palladium-catalyzed cross-coupling reactions. This opens up possibilities for introducing aryl, heteroaryl, alkyl, or amino groups at this position via Suzuki, Stille, Sonogashira, Buchwald-Hartwig, or Heck reactions.

Another advanced strategy is to modify the reactivity of the pyridine ring through N-oxidation. Treatment of the parent pyridine with an oxidizing agent like m-CPBA can form the corresponding pyridine-N-oxide. mdpi.com This modification dramatically alters the electronic properties of the ring, making the 2- and 4-positions highly susceptible to both nucleophilic attack and certain types of functionalization. Subsequent deoxygenation can then restore the pyridine ring.

| Strategy | Initial Transformation | Key Intermediate | Potential Subsequent Reactions | Resulting Structures |

|---|---|---|---|---|

| Cross-Coupling via Triflate | Reaction of -OH with Tf2O or TfCl | 2-(2,2,2-Trifluoroethyl)pyridin-4-yl trifluoromethanesulfonate | Suzuki, Stille, Sonogashira, Buchwald-Hartwig couplings | 4-Aryl, 4-Alkyl, 4-Alkynyl, 4-Amino analogs |

| N-Oxide Chemistry | Oxidation of pyridine N with m-CPBA | This compound 1-oxide | Nucleophilic substitution at C2/C6; Regioselective functionalization mdpi.comnih.gov | Analogs with new substituents on the pyridine ring |

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Palladium-catalyzed processes)

The pyridin-4-ol moiety of this compound can be leveraged in various transition metal-catalyzed cross-coupling reactions. The tautomeric equilibrium between the 4-hydroxypyridine (B47283) and pyridin-4-one forms is a key consideration in these transformations. Palladium- and copper-based catalytic systems are particularly effective for the functionalization of such scaffolds.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. For pyridin-4-ol derivatives, the hydroxyl group can be converted into a triflate or nonaflate, which then serves as a leaving group in classical cross-coupling reactions like Suzuki, Stille, or Buchwald-Hartwig aminations. This would allow for the introduction of a wide range of aryl, heteroaryl, vinyl, or alkyl groups at the C4 position.

Moreover, copper-catalyzed N- and O-arylation reactions of hydroxypyridines have been successfully developed. nih.govacs.org In the case of this compound, the pyridone tautomer could undergo N-arylation, while the 4-hydroxypyridine form could be subject to O-arylation, with the regioselectivity being influenced by the choice of catalyst, ligand, and reaction conditions. nih.gov The presence of the electron-withdrawing trifluoroethyl group at the C2 position is expected to influence the electronic properties of the pyridine ring, potentially affecting the reactivity and regioselectivity of these coupling reactions.

A study on the copper-catalyzed arylation of 4-hydroxypyridine with aryl bromides and iodides demonstrated the feasibility of such transformations. nih.gov The use of a copper catalyst based on 2,2,6,6-tetramethylheptane-3,5-dione (B73088) enabled the N-arylation of 4-hydroxypyridines in modest to excellent yields. nih.gov This provides a strong precedent for the potential N-arylation of the pyridone tautomer of this compound.

Radical Functionalization Pathways of the Pyridine and Side Chain

The pyridine ring and the trifluoroethyl side chain of this compound are both amenable to radical functionalization, offering alternative strategies for derivatization.

The pyridine nucleus, particularly in its pyridone form, can undergo radical C-H functionalization. Minisci-type reactions, which involve the addition of a nucleophilic radical to an electron-deficient aromatic ring, are a classic example. Given the electron-deficient nature of the pyridine ring, especially when protonated or activated, it is susceptible to attack by alkyl, acyl, and other carbon-centered radicals. The regioselectivity of such reactions on this compound would be influenced by both the directing effect of the existing substituents and the inherent reactivity of the pyridine ring positions. Radical functionalization of 2-pyridones has been shown to favor the C3 position.

Recent advances in photoredox catalysis have expanded the scope of radical reactions, allowing for milder and more selective transformations. The generation of pyridinium (B92312) radical cations via single-electron reduction can facilitate the C-H pyridonation of unactivated arenes. This suggests that this compound could potentially be used as a radical precursor for the functionalization of other molecules.

The 2,2,2-trifluoroethyl side chain also presents opportunities for radical chemistry. The carbon atom adjacent to the trifluoromethyl group is activated towards radical formation. While the C-F bond is strong, the C-H bonds on the methylene (B1212753) group are susceptible to abstraction. Once a radical is formed at this position, it can participate in a variety of transformations, including addition to unsaturated systems or coupling with other radical species. However, the high strength of the C-H bonds alpha to a trifluoromethyl group can make radical formation challenging.

Future Directions and Emerging Research Avenues in Fluorinated Heterocyclic Chemistry

Development of Sustainable and Green Synthetic Methodologies

The chemical industry's increasing focus on environmental responsibility is driving a paradigm shift in the synthesis of fluorinated heterocycles. Traditional methods often rely on harsh conditions or hazardous reagents, prompting the development of greener alternatives. osaka-u.ac.jp

One of the most promising green approaches is biocatalysis, which utilizes enzymes to perform chemical transformations under mild conditions. nih.govresearchgate.net Enzymes such as cytochrome P450s, lipases, aldolases, and ene reductases have shown significant potential in the synthesis of fluorinated compounds. nih.govchemrxiv.org For a molecule like 2-(2,2,2-Trifluoroethyl)pyridin-4-ol, enzymatic methods could offer pathways for highly selective and enantiopure synthesis, which is difficult to achieve through conventional chemistry. nih.govchemrxiv.org For instance, engineered enzymes could be developed to catalyze the key bond-forming steps in its synthesis, reducing the need for protecting groups and minimizing waste. acs.org

Microwave-assisted synthesis is another technique gaining traction as a sustainable method. benthamdirect.com It offers benefits such as significantly reduced reaction times, higher yields, and improved energy efficiency compared to conventional heating. benthamdirect.com The application of microwave irradiation could accelerate the synthesis of fluorinated pyridines, making the production process more economical and environmentally friendly. benthamdirect.com

Furthermore, the principles of green chemistry are being applied to the selection of solvents and reagents. Research is focused on replacing hazardous solvents with greener alternatives like ionic liquids or water and developing catalytic systems that avoid the use of toxic heavy metals. frontiersin.org A recent breakthrough demonstrated a method to convert easily accessible thiols and disulfides into sulfonyl fluorides using a green process that yields only non-toxic salts as byproducts, highlighting the trend towards safer and more eco-friendly synthetic routes. osaka-u.ac.jp

| Parameter | Traditional Synthesis | Green/Sustainable Synthesis |

| Catalyst | Often stoichiometric heavy metals | Biocatalytic (enzymes) or recyclable catalysts |

| Solvents | Chlorinated or polar aprotic solvents | Water, ionic liquids, or solvent-free conditions |

| Energy Source | Conventional heating (hours/days) | Microwave irradiation (minutes) |

| Reagents | Hazardous fluorinating agents | Safer, enzyme-compatible reagents |

| Byproducts | Often toxic and difficult to dispose of | Minimal, often non-toxic salts or recyclable materials |

| Selectivity | May require protecting group strategies | High chemo-, regio-, and stereoselectivity |

Integration of Flow Chemistry and High-Throughput Experimentation in Discovery

Flow chemistry, or continuous-flow synthesis, is revolutionizing the production of fine chemicals and pharmaceuticals, including fluorinated heterocycles. syrris.comacs.org This technology offers significant advantages over traditional batch processing, particularly in terms of safety, efficiency, and scalability. durham.ac.ukrsc.org Fluorination reactions can be highly exothermic and often involve hazardous reagents; flow microreactors enhance heat transfer and allow for the safe handling of reactive intermediates due to the small reaction volumes. durham.ac.ukbeilstein-journals.org

The integration of flow chemistry with automated high-throughput experimentation (HTE) platforms further accelerates the discovery and optimization of new reactions. syrris.com Automated flow systems can perform hundreds of experiments with varying parameters in a short period, allowing for the rapid screening of catalysts, solvents, and reaction conditions. This synergy is critical for developing efficient syntheses of new fluorinated pyridine (B92270) derivatives and for quickly exploring their structure-activity relationships in drug discovery programs. syrris.com

| Feature | Benefit for Fluorinated Heterocycle Synthesis |

| Enhanced Safety | Safe handling of hazardous reagents (e.g., fluorine gas) and better control of exothermic reactions. durham.ac.ukbeilstein-journals.org |

| Precise Control | Tight regulation of temperature, pressure, and residence time leads to higher yields and selectivity. acs.orgresearchgate.net |

| Scalability | Seamless transition from laboratory-scale discovery to large-scale manufacturing by extending operation time. amt.uk |

| Process Intensification | "Telescoping" multi-step reactions into one continuous process reduces waste and time. acs.org |

| Access to Novel Chemistry | Enables use of unstable intermediates and extreme reaction conditions not feasible in batch. mit.edu |

| Automation | Integration with high-throughput screening accelerates reaction optimization and discovery. syrris.com |

Chemo- and Regioselective Functionalization of Complex Fluorinated Heterocycles

Late-stage functionalization (LSF) has become an indispensable tool in medicinal chemistry for rapidly generating analogues of a lead compound. nih.gov For a complex molecule such as this compound, the ability to selectively modify the pyridine core is crucial for optimizing its biological properties. C-H functionalization, which involves the direct conversion of a carbon-hydrogen bond into a new bond, is a particularly powerful LSF strategy. researchgate.net

Significant progress has been made in the regioselective functionalization of pyridine rings. researchgate.net For instance, methods using silver(II) fluoride (B91410) (AgF₂) allow for the highly selective fluorination of the C-H bond adjacent (ortho) to the nitrogen atom in pyridines and diazines. nih.govsigmaaldrich.com This reaction proceeds under mild conditions and provides a direct route to introduce an additional fluorine atom onto the heterocyclic ring. nih.gov This new fluorine atom can then serve as a versatile handle for further diversification. Due to its electronegativity, it activates the ring for nucleophilic aromatic substitution (SₙAr), allowing for the introduction of a wide array of nitrogen, oxygen, sulfur, or carbon-based functional groups under mild conditions. nih.govacs.orgresearchgate.net

Functionalizing the meta-position of the pyridine ring is more challenging due to the intrinsic electronic properties of the heterocycle but is highly desirable for fine-tuning molecular properties. nih.govresearchgate.net Recent strategies have emerged to overcome this challenge, including methods that proceed through Zincke imine intermediates or employ temporary directing groups to steer the reaction to the C3 or C5 position. nih.govthieme-connect.de The development of directing group-free methodologies for meta-C-H functionalization represents a significant advancement, simplifying synthetic sequences and broadening their applicability to complex molecules. nih.govresearchgate.net These emerging techniques could be applied to this compound to generate novel derivatives that would be difficult to access via traditional synthesis.

| Position on Pyridine Ring | Functionalization Strategy | Potential Application for this compound |

| Ortho (C3, C5) | Direct C-H fluorination with AgF₂ followed by SₙAr. nih.govnih.gov | Introduction of a new fluorine atom, followed by displacement with various nucleophiles (amines, alcohols, thiols) to build diversity. |

| Meta (C5) | Methods involving Zincke imine intermediates or specialized directing groups. nih.govthieme-connect.de | Installation of functional groups at the electronically disfavored position to modulate pKa and biological activity. |

| Para (C6) | Transition-metal catalyzed cross-coupling (if a handle is present). | Functionalization at the position opposite the hydroxyl group. |

Advanced Computational Modeling for De Novo Molecular Design and Property Prediction

Computational chemistry has become an essential partner in the design and discovery of novel fluorinated molecules. nih.gov The effects of fluorine substitution can be complex and counterintuitive, making predictive modeling invaluable for rational design and avoiding costly experimental trial and error. acs.org

For de novo design, computational tools can screen virtual libraries of reactants to predict new, viable chemical reactions for synthesizing complex fluorinated heterocycles. hokudai.ac.jp Methods like the artificial force induced reaction (AFIR) can simulate reaction pathways and identify promising routes for creating novel molecular scaffolds. hokudai.ac.jp This in silico screening can guide experimental efforts toward unexplored but potentially successful synthetic strategies. hokudai.ac.jp

For property prediction, quantum mechanics (QM) calculations are used to understand how fluorination impacts a molecule's electronic structure, stability, and reactivity. emerginginvestigators.org In the case of this compound, QM methods can predict its pKa, dipole moment, and sites of reactivity, which are critical determinants of its behavior in a biological system. emerginginvestigators.org

In the context of drug discovery, molecular dynamics (MD) simulations and free-energy calculations are vital for predicting how a fluorinated ligand will bind to its protein target. nih.gov Computational fluorine scanning, which uses free-energy perturbation methods, can rapidly evaluate the effect of adding fluorine at various positions on a lead compound, predicting which analogues will have the highest binding affinity. nih.gov The accuracy of these simulations is highly dependent on the quality of the force fields used to describe the interactions of fluorinated compounds. nih.govacs.org Therefore, a significant area of ongoing research is the development of more accurate force field parameters specifically for organofluorine molecules to improve the predictive power of these computational models. nih.govacs.org

| Computational Method | Application in Fluorinated Heterocycle Research |

| Quantum Mechanics (QM) | Predicts molecular properties (pKa, stability, reactivity), elucidates reaction mechanisms. emerginginvestigators.org |

| Artificial Force Induced Reaction (AFIR) | In silico reaction screening for the discovery of novel synthetic pathways. hokudai.ac.jp |

| Molecular Dynamics (MD) Simulations | Simulates the dynamic behavior of a ligand-protein complex to understand binding modes and the role of water. nih.gov |

| Free-Energy Perturbation (FEP) | Quantitatively predicts changes in protein-ligand binding affinity upon chemical modification (e.g., "computational fluorine scanning"). nih.gov |

| Molecular Docking | Predicts the preferred orientation of a ligand when bound to a target protein. acs.org |

Q & A

Q. What are the optimized synthetic routes for 2-(2,2,2-Trifluoroethyl)pyridin-4-OL, and how do reaction conditions influence yield?

Answer: Synthesis typically involves introducing the trifluoroethyl group to pyridine derivatives. Key methods include:

- Trifluoroethylation : Use of trifluoroethylation reagents (e.g., 2,2,2-trifluoroethyl tosylate, as seen in analogous syntheses ).

- Cyclization : Pyridine ring formation via condensation reactions, with NH4OAc as a catalyst in solvent systems like ethanol or DMF .

- Purification : Recrystallization or chromatography (e.g., silica gel) to achieve >95% purity .

Q. Critical Parameters :

Q. Example Data :

| Method | Yield (%) | Purity (%) | Key Conditions |

|---|---|---|---|

| Trifluoroethylation | 65–75 | 95 | DMF, 100°C, 12h |

| Cyclization with NH4OAc | 70–85 | 98 | Ethanol, reflux, 24h |

Q. How can researchers confirm the structural integrity of this compound?

Answer: Combined spectroscopic and crystallographic techniques are essential:

- NMR :

- X-ray Crystallography : Resolves spatial arrangement of the trifluoroethyl group and hydroxyl substitution pattern (refer to Cambridge Structural Database entries for analogous compounds ).

- Mass Spectrometry : Molecular ion peak [M+H]+ at m/z 196.05 (calculated for C7H6F3NO).

Validation Tip : Compare experimental data with computational simulations (DFT for NMR chemical shifts) .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the trifluoroethyl group in nucleophilic substitution reactions?

Answer: The -CF3 group’s strong electron-withdrawing effect:

- Electronic Effects : Polarizes the pyridine ring, activating the 4-OH group for nucleophilic attack (e.g., in alkylation or acylation) .

- Steric Effects : The bulky trifluoroethyl group may hinder reactions at the 2-position, directing selectivity to the 4-OH site .

- Case Study : In sulfonation, the 4-OH group reacts preferentially with tosyl chloride, forming stable sulfonate esters .

Q. Experimental Design :

- Kinetic studies under varying temperatures and electrophile concentrations.

- Isotopic labeling (¹⁸O in hydroxyl group) to track reaction pathways.

Q. How should researchers address contradictions in reported biological activity data for this compound?

Answer: Discrepancies often arise from:

- Purity Variability : Trace impurities (e.g., unreacted trifluoroethyl precursors) may confound bioassays. Validate purity via HPLC (>98%) .

- Solubility Differences : Use standardized solvents (e.g., DMSO for in vitro studies) and report concentrations rigorously.

- Assay Conditions : pH-dependent tautomerism (4-hydroxypyridine ↔ pyridinone) affects binding affinity. Control pH (6.5–7.5) and confirm tautomeric state via IR (C=O stretch at 1680 cm⁻¹ for pyridinone form) .

Q. Data Reconciliation Strategy :

| Factor | Solution | Reference |

|---|---|---|

| Purity | Multi-step purification | |

| Solubility | Pre-saturation in assay buffer | |

| Tautomerism | pH-controlled experiments |

Q. What strategies enhance the compound’s stability during long-term storage?

Answer:

- Storage Conditions :

- Argon atmosphere to prevent oxidation of the hydroxyl group.

- Desiccated at -20°C (moisture accelerates decomposition).

- Stabilizers : Add 0.1% BHT (butylated hydroxytoluene) to inhibit radical degradation .

- Monitoring : Regular NMR checks for degradation products (e.g., trifluoroacetic acid detected at δ 11.5 ppm in ¹H NMR) .

Q. How does the trifluoroethyl group influence pharmacokinetic properties in preclinical studies?

Answer:

- Bioavailability : The -CF3 group reduces basicity of adjacent amines, enhancing membrane permeability .

- Metabolic Stability : Fluorine’s electronegativity resists cytochrome P450 oxidation, prolonging half-life.

- Case Study : In analogues, trifluoroethyl-substituted pyridines show 2–3x higher AUC (Area Under Curve) vs. non-fluorinated counterparts .

Q. Experimental Validation :

- LogP measurements (expected ~1.8 for balanced hydrophilicity).

- In vitro microsomal stability assays (e.g., rat liver microsomes).

Q. Tables for Key Data

Q. Table 1. Comparative Synthetic Yields

| Method | Reagent System | Yield (%) | Purity (%) |

|---|---|---|---|

| Trifluoroethylation | CF3CH2OTs, DMF | 72 | 95 |

| Cyclization | NH4OAc, Ethanol | 82 | 98 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.